2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(furan-2-ylmethyl)acetamide
Overview
Description
The compound “2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2-furylmethyl)acetamide” is a small molecule with the chemical formula C23H25ClN2O4 . It has an average molecular weight of 428.909 . This compound belongs to the class of organic compounds known as benzoylindoles, which are organic compounds containing an indole attached to a benzoyl moiety through the acyl group .
Molecular Structure Analysis
The molecular structure of this compound includes a benzoyl group attached to an indole ring, which itself is substituted with a methoxy group and a methyl group. Additionally, an acetamide group is attached to the indole ring, which is further substituted with a furylmethyl group .Physical and Chemical Properties Analysis
The compound is a solid under normal conditions . It has a predicted water solubility of 0.00371 mg/mL, a logP of 3.93 (ALOGPS) or 4.02 (Chemaxon), and a logS of -5.1 (ALOGPS) . The pMechanism of Action
Target of Action
The primary target of this compound is Prostaglandin G/H synthase 1 . This enzyme, also known as cyclooxygenase-1 (COX-1), plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
It is believed to interact with its target, prostaglandin g/h synthase 1, and potentially inhibit its activity . This inhibition could result in decreased production of prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound is likely to affect the arachidonic acid pathway , given its target. By inhibiting Prostaglandin G/H synthase 1, it may disrupt the conversion of arachidonic acid to prostaglandins. The downstream effects of this disruption could include a reduction in inflammation and pain, as prostaglandins are key mediators of these processes.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential inhibition of Prostaglandin G/H synthase 1 . By inhibiting this enzyme, the compound could reduce the production of prostaglandins, leading to decreased inflammation and pain.
Properties
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(furan-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O4/c1-15-20(13-23(28)26-14-19-4-3-11-31-19)21-12-18(30-2)9-10-22(21)27(15)24(29)16-5-7-17(25)8-6-16/h3-12H,13-14H2,1-2H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOAIUJMJQAMAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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